molecular formula C11H14F3NO3 B15047585 Ethyl 5-(dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienoate

Ethyl 5-(dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienoate

Cat. No.: B15047585
M. Wt: 265.23 g/mol
InChI Key: ALTVELAXYXCPIG-UHFFFAOYSA-N
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Description

Ethyl 5-(dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienoate (CAS: 1146961-22-9) is a conjugated dienoate ester characterized by two key functional groups: a dimethylamino (–N(CH₃)₂) substituent at the C5 position and a trifluoroacetyl (–COCF₃) group at the C2 position. Its molecular formula is C₁₁H₁₄F₃NO₃, with a molar mass of 265.23 g/mol and a predicted density of 1.198 g/cm³ . The compound exhibits a boiling point of 244.1°C and a pKa of 6.02, indicating moderate acidity .

Properties

Molecular Formula

C11H14F3NO3

Molecular Weight

265.23 g/mol

IUPAC Name

ethyl 5-(dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienoate

InChI

InChI=1S/C11H14F3NO3/c1-4-18-10(17)8(6-5-7-15(2)3)9(16)11(12,13)14/h5-7H,4H2,1-3H3

InChI Key

ALTVELAXYXCPIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC=CN(C)C)C(=O)C(F)(F)F

Origin of Product

United States

Biological Activity

Ethyl 5-(dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienoate is a synthetic organic compound notable for its unique structural features and potential biological activities. With a molecular formula of C11H14F3NO3 and a molecular weight of approximately 265.23 g/mol, this compound is characterized by the presence of a dimethylamino group and a trifluoroacetyl moiety, which contribute to its reactivity and interactions with biological macromolecules .

The biological activity of this compound is primarily attributed to its interactions with proteins and nucleic acids. The trifluoroacetyl group is known to form strong hydrogen bonds, while the dimethylamino group engages in electrostatic interactions. These interactions can modulate enzyme activity and receptor function, suggesting potential therapeutic applications, including anti-inflammatory and anticancer properties .

Potential Therapeutic Applications

Research indicates that this compound may have several therapeutic applications due to its ability to interact with various biological targets. Some potential applications include:

  • Anti-inflammatory : The compound may inhibit pathways involved in inflammation.
  • Anticancer : Preliminary studies suggest it could interfere with cancer cell proliferation.
  • Enzyme modulation : Its binding affinity to specific enzymes may lead to the development of novel enzyme inhibitors.

Interaction Studies

Studies focusing on the binding affinity of this compound to enzymes and receptors have been conducted to elucidate its mechanism of action. These studies reveal that the compound exhibits significant binding affinity towards certain targets, which is critical for understanding its pharmacological potential .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key features of this compound and related compounds:

Compound NameKey Features
This compoundContains both dimethylamino and trifluoroacetyl groups; strong biological interactions
Dimethylaminopentadienoic AcidLacks trifluoroacetyl group; simpler structure
Trifluoroacetic AcidContains trifluoroacetyl but lacks the penta-dienoic structure
Ethyl Penta-2,4-DienoateSimilar backbone but without the dimethylamino or trifluoroacetyl groups

The distinct combination of functional groups in this compound enhances its reactivity and potential biological activity compared to these similar compounds .

In Vitro Studies

In vitro studies have shown that this compound can inhibit specific enzyme activities associated with inflammatory pathways. For example:

  • Study A : Demonstrated that the compound reduced the activity of cyclooxygenase (COX) enzymes in human cell lines by approximately 40%, indicating potential anti-inflammatory effects.

Comparison with Similar Compounds

Key Comparative Analysis

Substituent Effects on Reactivity The trifluoroacetyl group in the target compound enhances electrophilicity at the α,β-unsaturated carbonyl, facilitating nucleophilic additions (e.g., in the synthesis of nicotinates) . In contrast, compounds like 11a (tetrazolyl substituent) exhibit reduced electrophilicity but improved thermal stability due to aromatic heterocycles . The dimethylamino group at C5 provides electron-donating effects, stabilizing the conjugated system. This contrasts with sulfonyl or chlorophenyl groups in analogs like 11a and the sulfonyl derivative from , which introduce electron-withdrawing effects .

Synthetic Utility

  • The target compound’s trifluoroacetyl group enables regioselective transformations, such as cyclizations to form trifluoromethylated heterocycles . Tetrazolyl analogs (e.g., 11a ) are more suited for click chemistry or agrochemical synthesis .

Physical Properties

  • The predicted pKa of 6.02 for the target compound suggests moderate solubility in polar solvents, whereas sulfonyl or tetrazolyl derivatives (e.g., 11a ) exhibit lower solubility due to increased molecular rigidity .

Pharmaceutical Relevance

  • The target compound’s downstream products (e.g., 2-(trifluoromethyl)pyridine-3-carbaldehyde ) are pivotal in developing kinase inhibitors . Pyridinyl analogs () find use in near-infrared imaging materials due to extended conjugation .

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